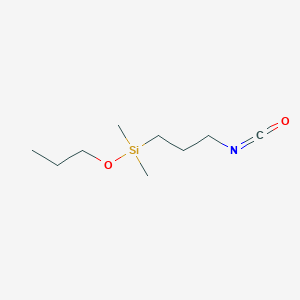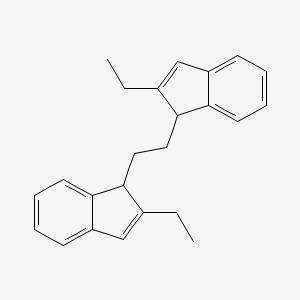
1,1'-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two ethyl-substituted indene units connected by an ethane-1,2-diyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) typically involves the reaction of 2-ethylindene with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by the indene units.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyl)bis(1H-indene): Lacks the ethyl substitution, resulting in different chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-methyl-1H-indene): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules.
Eigenschaften
CAS-Nummer |
143232-16-0 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-ethyl-1-[2-(2-ethyl-1H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C24H26/c1-3-17-15-19-9-5-7-11-21(19)23(17)13-14-24-18(4-2)16-20-10-6-8-12-22(20)24/h5-12,15-16,23-24H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
RNMNHSKEGOQSGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC=CC=C2C1CCC3C4=CC=CC=C4C=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



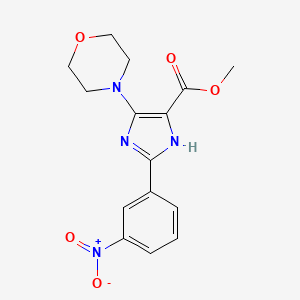
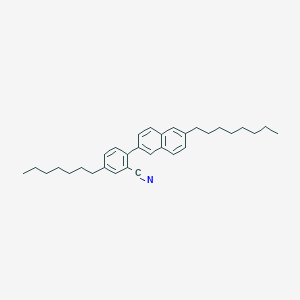
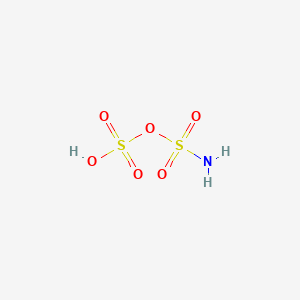
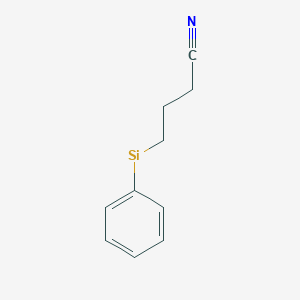
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
